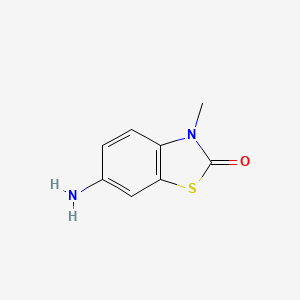

6-AMINO-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE

Description

Properties

IUPAC Name |

6-amino-3-methyl-1,3-benzothiazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c1-10-6-3-2-5(9)4-7(6)12-8(10)11/h2-4H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STDGBEKVJJKVNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N)SC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with acetic anhydride, followed by cyclization to form the benzothiazole ring. The reaction conditions often include the use of catalysts such as sulfuric acid or phosphoric acid to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of 6-amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that derivatives of benzothiazole compounds, including 6-amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one, exhibit anticonvulsant properties. A study evaluated a series of 1,3-benzothiazol-2-yl benzamides for their efficacy against seizures and found that many compounds showed significant activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests without notable neurotoxicity or liver toxicity .

Antiparasitic Activity

The compound has been investigated for its potential use against parasitic diseases such as human African trypanosomiasis (sleeping sickness). Recent studies have highlighted the synthesis of novel derivatives that demonstrated potent antiparasitic activity against Trypanosoma brucei. For instance, specific urea derivatives of benzothiazole were shown to cure infected mice with minimal toxicity .

Antitumor Properties

There is growing interest in the antitumor capabilities of benzothiazole derivatives. Compounds related to 6-amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one have been evaluated for their cytotoxic effects against various cancer cell lines. A study synthesized new derivatives and assessed their activity against chronic myelogenous leukemia cells, revealing promising results in inhibiting cell proliferation .

Case Study 1: Anticonvulsant Evaluation

In a controlled study involving several synthesized benzothiazole derivatives, researchers conducted pharmacological evaluations using animal models. The results indicated that specific modifications to the benzothiazole structure enhanced anticonvulsant efficacy while maintaining safety profiles .

Case Study 2: Antiparasitic Efficacy

A recent investigation focused on the development of a novel drug delivery system using nanoparticles to enhance the bioavailability of pentamidine for treating human African trypanosomiasis. This system utilized a derivative of benzothiazole to improve targeting and reduce systemic toxicity, achieving significant therapeutic outcomes in murine models .

Mechanism of Action

The mechanism of action of 6-amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties.

Comparison with Similar Compounds

1,5-Benzothiazepin-4(5H)-ones ()

- Structure : Seven-membered benzothiazepine ring with sulfur and nitrogen atoms.

- Key Differences: Larger ring size increases conformational flexibility compared to the rigid six-membered benzothiazolone.

- Applications : Primarily explored for cardiovascular applications due to structural resemblance to diltiazem.

Benzoxazol-2-ones ()

- Structure : Benzoxazole ring replaces sulfur with oxygen.

- Key Differences: Oxygen’s higher electronegativity reduces electron density in the ring, altering reactivity. For example, 6-amino-3-(cyclopropylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one exhibits different metabolic stability due to cyclopropylmethyl substitution .

- Applications : Often used in CNS drug design due to improved blood-brain barrier penetration.

Dihydrothiazol-2-imines ()

- Structure : Five-membered dihydrothiazole ring with an imine group.

- Key Differences : The imine group (vs. ketone in benzothiazolone) allows for tautomerism, influencing electronic distribution. Compounds like 4-(4-methoxyphenyl)-N-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine show strong angiotensin II receptor antagonism, highlighting the role of substituents in biological activity .

Substituent Effects on Pharmacological Activity

Hydrogen Bonding and Crystallography

The amino group in 6-amino-3-methyl-benzothiazol-2-one facilitates intermolecular hydrogen bonds, a feature critical for crystal packing and protein interactions. In contrast, methoxy or halogenated analogs (e.g., ) rely more on van der Waals interactions. Graph set analysis () could further elucidate hydrogen-bonding patterns in these systems .

Biological Activity

6-Amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one (CAS Number: 57334-19-7) is a compound of significant interest due to its diverse biological activities. This article presents a detailed analysis of its biological properties, including antimicrobial, antidiabetic, and anticonvulsant activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of 6-amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one is , and it features a benzothiazole ring system that contributes to its biological activity. The compound exhibits a range of functional groups that enhance its interaction with biological targets.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of benzothiazole derivatives, including 6-amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one. The presence of electron-withdrawing groups such as nitro () and halogens (e.g., bromine and chlorine) has been shown to enhance the antibacterial properties of these compounds.

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

| Compound | Target Organism | Activity (Zone of Inhibition in mm) | Reference |

|---|---|---|---|

| GG4 | Staphylococcus aureus | 18 | |

| GG5 | Escherichia coli | 16 | |

| GG6 | Pseudomonas aeruginosa | 15 | |

| GG7 | Candida tropicalis | 20 |

The above table summarizes the antimicrobial activity of synthesized benzothiazole derivatives against various pathogens. The compounds exhibited significant inhibition zones, indicating their potential as antimicrobial agents.

Antidiabetic Potential

Research has indicated that benzothiazole derivatives, including 6-amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one, can act as selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in glucose metabolism and fat accumulation.

Case Study: Antidiabetic Activity

A study evaluated the antidiabetic potential of various benzothiazole derivatives. The results showed that compounds with specific substitutions on the benzothiazole ring displayed significant antihyperglycemic effects in diabetic models. The mechanism was attributed to the inhibition of glucose production in the liver and improved insulin sensitivity.

Anticonvulsant Activity

Benzothiazole derivatives have also been investigated for their anticonvulsant properties. For instance, compounds similar to 6-amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one have shown promise in reducing seizure frequency in animal models.

Research Findings on Anticonvulsant Activity

A study conducted on various benzothiazole derivatives revealed that those containing amino groups exhibited notable anticonvulsant effects. The mechanism is believed to involve modulation of GABAergic neurotransmission.

Structure-Activity Relationship (SAR)

The biological activity of 6-amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one can be influenced by its structural characteristics. Modifications at specific positions on the benzothiazole ring can lead to enhanced activity against various biological targets.

Key Findings from SAR Studies

- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups at the para position of the phenyl ring enhances antibacterial activity.

- Substituents on Nitrogen : Alkyl or aryl substitutions on the amino group improve solubility and bioavailability.

- Hydrophobic Interactions : Increased hydrophobicity correlates with improved membrane permeability and bioactivity.

Q & A

Q. What are the optimal synthetic routes for 6-amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves cyclization of substituted thioureas or condensation of aminothiophenol derivatives with carbonyl-containing reagents. A key intermediate, 3-substituted benzyl-6-amino-2,3-dihydrobenzo[d]thiazol-2-one, can be prepared via hydrogenation of nitro precursors using 10% Pd/C in ethanol/THF under 35 psi H₂ . Characterization should include:

Q. How does the tetrahydrobenzothiazole ring system influence the compound’s reactivity in substitution reactions?

Methodological Answer: The partially saturated thiazole ring reduces aromaticity, increasing susceptibility to nucleophilic attack at the carbonyl group. For example:

- Oxidation with H₂O₂ under acidic conditions may yield sulfoxide derivatives.

- Reduction with NaBH₄ could target the ketone moiety, though steric hindrance from the methyl group may limit reactivity .

Controlled experiments comparing reactivity with fully aromatic benzothiazoles (e.g., 2-aminobenzothiazole) are recommended to isolate steric/electronic effects .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns for derivatives of 6-amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one?

Methodological Answer: Discrepancies in hydrogen-bonding networks (e.g., N–H⋯O vs. N–H⋯S interactions) can arise from solvent effects or polymorphism. To address this:

- Use SHELXL for high-resolution refinement of X-ray data to map precise intermolecular interactions .

- Apply graph set analysis (e.g., Etter’s rules) to classify hydrogen-bonding motifs (e.g., R₂²(8) patterns) and compare with analogous benzothiazoles .

- Validate findings via DFT calculations to assess relative stabilities of competing bonding configurations .

Q. What strategies mitigate steric clashes during functionalization of the 6-amino group while preserving the thiazolone ring’s integrity?

Methodological Answer:

- Protection-Deprotection : Use Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to temporarily shield the amino group during alkylation/acylation.

- Microwave-Assisted Synthesis : Reduce reaction times to minimize ring-opening side reactions .

- Computational Modeling : Employ molecular docking (e.g., AutoDock Vina) to predict steric accessibility of the amino group in complex with reagents .

Data Analysis and Interpretation

Q. How can researchers reconcile conflicting biological activity data for 6-amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one analogs across studies?

Methodological Answer:

- Meta-Analysis : Normalize activity data (e.g., IC₅₀ values) against common reference compounds (e.g., cisplatin for cytotoxicity).

- Structural Clustering : Group analogs by substituent position (e.g., para vs. meta methyl groups) using CheS-Mapper or similar tools to identify trends .

- Batch Effect Correction : Account for variability in assay conditions (e.g., cell line passage number, solvent purity) via multivariate regression .

Q. What spectroscopic techniques best differentiate between keto-enol tautomers in solution?

Methodological Answer:

- ¹³C NMR : Compare carbonyl (C=O) and enolic (C–O) carbon shifts; keto forms typically show C=O signals near 170 ppm.

- IR Spectroscopy : Keto tautomers exhibit strong C=O stretches (~1650 cm⁻¹), while enol forms show broad O–H stretches (~3200 cm⁻¹).

- Variable-Temperature NMR : Monitor tautomeric equilibrium shifts with temperature to estimate energy barriers .

Experimental Design

Q. How to design a structure-activity relationship (SAR) study for 6-amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one derivatives targeting kinase inhibition?

Methodological Answer:

- Scaffold Diversification : Synthesize derivatives with variations at positions 3 (methyl), 6 (amino), and the thiazolone ring.

- High-Throughput Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify hits.

- Co-crystallization : Resolve ligand-kinase complexes via X-ray crystallography to map binding interactions .

Q. What controls are essential when evaluating the compound’s stability under physiological conditions?

Methodological Answer:

- pH-Dependent Degradation : Incubate in buffers simulating gastric (pH 1.2) and blood (pH 7.4) environments.

- Light/Heat Exposure : Conduct accelerated stability studies (40°C/75% RH) per ICH guidelines.

- Metabolite Profiling : Use LC-MS/MS to identify hydrolysis products (e.g., ring-opened thiols) .

Computational and Theoretical Approaches

Q. How can QSAR models predict the bioavailability of 6-amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one derivatives?

Methodological Answer:

- Descriptor Selection : Include logP, topological polar surface area (TPSA), and hydrogen-bond donor/acceptor counts.

- Training Data : Use published ADME datasets (e.g., ChEMBL) to train Gaussian process regression models.

- Validation : Apply leave-one-out cross-validation and external test sets to avoid overfitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.